molecular formula C8H8BrNO2 B141652 Methyl 6-(bromomethyl)picolinate CAS No. 146462-25-1

Methyl 6-(bromomethyl)picolinate

Cat. No.: B141652
CAS No.: 146462-25-1
M. Wt: 230.06 g/mol
InChI Key: GLLACFRFEBEMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(bromomethyl)picolinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of picolinic acid, where a bromomethyl group is attached to the sixth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(bromomethyl)picolinate can be synthesized through the bromination of methyl 6-methylpicolinate. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. The reaction is typically carried out in carbon tetrachloride under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like N-bromosuccinimide and carbon tetrachloride.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)picolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

Methyl 6-(bromomethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(bromomethyl)picolinate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromopicolinate: Similar structure but lacks the bromomethyl group.

    Methyl 6-methylpicolinate: Precursor in the synthesis of methyl 6-(bromomethyl)picolinate.

    Methyl 6-chloromethylpicolinate: Similar compound with a chloromethyl group instead of a bromomethyl group.

Uniqueness

This compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 6-(bromomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLACFRFEBEMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614357
Record name Methyl 6-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146462-25-1
Record name Methyl 6-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromomethyl-pyridine-2-carboxylic acid methyl ester was prepared according to Wells, G. J. et al. (WO 94/11398): A mixture of 6-methyl-pyridine-2-carboxylic acid methyl ester (6.5 g, 43.0 mmol), benzoyl peroxide (25 mg, 0.1 mmol) and NBS (8.5 g, 47.8 mmol) in carbon tetrachloride (250 mL) was heated at reflux overnight. The reaction mixture was cooled to room temperature, filtered, evaporated, and purified by chromatography on flash silica gel, eluting with 15% ethyl acetate/hexane to give 6-bromomethyl-pyridine-2-carboxylic acid methyl ester (2.0 g, 20%) as a white solid. 1HNMR (CDCl3): 6 8.06 (d, J=8.0 Hz, 1H), 7.87 (dd, J=8.0 Hz, 1H), 7.70 (d, J=8.0 Hz, 1H), 4.65 (s, 2H MS (APCI+): 231 (45), 235 (42).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl 6-methylpicolinate (1.81 g; 11.97 mmol) and carbon tetrachloride (60 mL) was treated with N-bromosuccinimide (2.37 g, 13.17 mmol) and benzoyl peroxide (0.299 g; 1.20 mmol) and heated at refluxing temperature for 21 hours. The resulting brown suspension was concentrated under reduced pressure and the residue purified by flash chromatography on silica gel (eluent 0 to 6% ethyl acetate in dichloromethane) to give 0.773 g (28%) of methyl 6-(bromomethyl)picolinate as a white solid.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Quantity
0.299 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (4.9 g, 27.3 mmol) was added in portions to a stirred solution of 6-methyl-pyridine-2-carboxylic acid methyl ester (3.90 g, 25.8 mmol) in carbon tetrachloride (100 mL). Dibenzoyl peroxide (20 mg) was added and the mixture was heated in an oil bath at 85 degrees for two days. TLC (eluting with dichloromethane) showed that there was unreacted starting material in addition to two new spots, so further quantities of N-bromosuccinimide (1.1 g, 6.1 mmol) and dibenzoyl peroxide (20 mg) were added and the reaction mixture was heated at reflux for 24 hours, and then filtered to remove succinimide. The filtrate was evaporated to give an oil that was chromatographed on silica gel (Biotage 90) eluting with 0-100% dichloromethane/hexanes to give 6-bromomethyl-pyridine-2-carboxylic acid methyl ester (2.27 g, 38%) as a crystalline solid. Mass spectrum m/z 230/232.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(bromomethyl)picolinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(bromomethyl)picolinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-(bromomethyl)picolinate
Reactant of Route 4
Methyl 6-(bromomethyl)picolinate
Reactant of Route 5
Methyl 6-(bromomethyl)picolinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-(bromomethyl)picolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.